Octadeca-7,10,13-trienoic acid
Description
Contextualization within Polyunsaturated Fatty Acid Biochemistry
Polyunsaturated fatty acids are fundamental components of cellular lipids and play critical roles in numerous physiological processes. nih.gov They are characterized by the presence of two or more double bonds in their hydrocarbon chains. wikipedia.org These double bonds introduce kinks in the fatty acid structure, influencing membrane fluidity and serving as precursors for a wide array of signaling molecules. nih.govnih.gov
PUFAs are broadly categorized into different families, such as omega-3 and omega-6, based on the position of the first double bond from the methyl end of the fatty acid chain. lumenlearning.com These families are not interconvertible in mammals, making dietary intake of certain PUFAs essential for health. basicmedicalkey.com The metabolic pathways of PUFAs involve a series of desaturation and elongation reactions that produce a variety of biologically active lipids. basicmedicalkey.com
Systematic Nomenclature and Structural Isomeric Considerations for Octadeca-7,10,13-trienoic Acid
The systematic name for a fatty acid provides a precise description of its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" indicates an 18-carbon chain ("octadeca-") with three ("-tri-") double bonds ("-enoic acid") located at the 7th, 10th, and 13th carbon atoms, counting from the carboxyl group. wikipedia.orgfiveable.me
The term "octadecatrienoic acid" is a general descriptor for any 18-carbon fatty acid with three double bonds. wikipedia.org Consequently, numerous structural and configurational isomers exist, differing in the positions and stereochemistry (cis/trans or Z/E) of their double bonds. wikipedia.org For instance, α-linolenic acid (an omega-3 fatty acid) and γ-linolenic acid (an omega-6 fatty acid) are well-known isomers of octadecatrienoic acid. wikipedia.org
The specific placement of double bonds in this compound distinguishes it from its more common isomers and suggests potentially unique biochemical properties and metabolic fates.
Below is an interactive data table detailing the key structural features of this compound and some of its common isomers.
| Feature | This compound | α-Linolenic Acid | γ-Linolenic Acid |
| IUPAC Name | This compound | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid |
| Molecular Formula | C18H30O2 | C18H30O2 | C18H30O2 |
| Double Bond Positions | 7, 10, 13 | 9, 12, 15 | 6, 9, 12 |
| Omega Classification | Not typically classified | Omega-3 | Omega-6 |
Broad Academic Significance of Novel Fatty Acid Structures in Lipid Research
The study of novel fatty acid structures is of paramount importance in lipid research for several reasons. The precise arrangement of atoms within a fatty acid molecule dictates its physical and chemical properties, which in turn influences its biological function. mdpi.com
Research into new fatty acid structures can lead to the discovery of previously unknown metabolic pathways and signaling molecules. nih.gov For example, the identification of novel PUFAs can provide insights into the enzymatic machinery responsible for their synthesis and degradation. oup.com Furthermore, understanding the diverse structures of fatty acids is crucial for elucidating their roles in complex biological systems, from the regulation of membrane properties to their involvement in cell signaling cascades. nih.govnih.gov
The exploration of unique fatty acid isomers, such as this compound, contributes to a more comprehensive understanding of lipid metabolism and its impact on health and disease. nih.gov The development of structured lipids, which are modified triacylglycerols containing specific fatty acids, highlights the therapeutic and nutritional potential of designing novel fat molecules. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
71652-89-6 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9,11-12H,2-4,7,10,13-17H2,1H3,(H,19,20) |
InChI Key |
DGWUMEQJYAUDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of Octadeca 7,10,13 Trienoic Acid
Detection and Profiling in Plant Systems
The presence of Octadeca-7,10,13-trienoic acid in the plant kingdom has been confirmed through the analysis of plant-derived extracts.
Research has identified this compound as a constituent of extracts from the plant Petiveria alliacea, a species commonly known as anamú or guinea hen weed. nih.govresearchgate.net The compound was detected in a supercritical CO2 fluid extract of this plant, referred to as Anamu-SC. nih.govresearchgate.net This indicates that the molecule is biosynthesized by this terrestrial plant, although its specific location within the plant's tissues (e.g., leaves, seeds, roots) is not detailed in the available literature.
Table 1: Botanical Sources of this compound
| Plant Species | Common Name | Part/Extract Analyzed |
|---|
While the identification of this compound in Petiveria alliacea confirms its existence in plant systems, comprehensive quantitative data regarding its concentration in specific lipid fractions, such as seed oils or leaf lipids, is not extensively detailed in current scientific literature.
Presence in other Eukaryotic Organisms (excluding human systems)
Beyond plants and algae, evidence points to the existence of this compound in other eukaryotic life forms. The compound has been noted to occur in marine invertebrates. smolecule.com This suggests that the metabolic pathways for producing this specific fatty acid structure exist within certain members of the animal kingdom, particularly in marine ecosystems.
Biosynthetic Pathways of Octadeca 7,10,13 Trienoic Acid
Enzymatic Mechanisms of Desaturation
The introduction of double bonds at the 7th, 10th, and 13th positions of an octadecanoic acid backbone is a critical phase in the biosynthesis of Octadeca-7,10,13-trienoic acid. This process is catalyzed by a group of enzymes known as fatty acid desaturases. These enzymes perform dehydrogenation reactions, converting single carbon-carbon bonds into double bonds in a highly specific manner. nih.gov The reaction requires an electron transport system that typically involves cytochrome b5 and NADPH-cytochrome b5 reductase to facilitate the reduction of molecular oxygen. utah.edu
Exploration of Delta-7 Desaturase Homologs and Activity
The initial desaturation step is hypothesized to be the introduction of a double bond at the Δ7 position of the fatty acid chain. While the specific enzyme for the C18 backbone in this pathway is not definitively characterized, evidence for Δ7 desaturase activity exists in various organisms. For instance, the human FADS1 gene product, primarily known as a Δ5-desaturase, has been shown to exhibit Δ7 desaturase activity on 20-carbon fatty acid substrates. nih.gov Furthermore, the biosynthesis of the related compound hexadeca-7,10,13-trienoic acid (a C16 fatty acid) in plants like Arabidopsis thaliana necessitates a Δ7 desaturase, indicating the presence of enzymes with this regioselectivity in nature. syntheselabor.decaymanchem.com It is proposed that a homologous enzyme acts on an 18-carbon acyl chain, such as stearic acid, to initiate the synthesis of this compound.
Identification of Delta-10 and Delta-13 Desaturase Activities
Subsequent to the initial Δ7 desaturation, the pathway requires the action of Δ10 and Δ13 desaturases to introduce the second and third double bonds. The identification of enzymes with these specificities is challenging, as they are less common than Δ9, Δ12, and Δ15 desaturases. However, research has identified enzymes with these unusual activities. For example, a Δ6 desaturase has been reported to also possess Δ10 activity, producing 16:1n-10. nih.gov More directly relevant is the characterization of the mammalian FADS3 enzyme, which has been shown to catalyze Δ13-desaturation of trans-vaccenic acid. karger.commdpi.com The existence of a wide variety of non-methylene-interrupted fatty acids in marine invertebrates, such as those with Δ7,13 and Δ7,16 unsaturation patterns, strongly suggests that a diverse toolkit of desaturases, including Δ10 and Δ13 activities, has evolved to produce these specialized lipids. nih.gov The precise enzymes involved in the this compound pathway remain to be isolated and characterized.
Stereospecificity of Double Bond Introduction
Fatty acid desaturation is a highly stereospecific process. The enzymes responsible for this reaction almost invariably introduce double bonds with a cis (or Z) configuration. nih.govutah.edu This is achieved through the stereospecific removal of two adjacent hydrogen atoms from the fatty acyl chain. gsartor.org Studies using isotopically labeled substrates in the alga Chlorella vulgaris demonstrated that the formation of oleic and linoleic acids involves the removal of a pair of hydrogen atoms with a cis relative configuration. nih.gov It was further shown that the hydrogen atoms removed possess the D absolute configuration. This syn-elimination mechanism is a hallmark of fatty acid desaturases. gsartor.orgnih.gov Although the specific enzymes for this compound biosynthesis are not fully known, it is expected that they adhere to this established stereochemical principle, resulting in the formation of all-cis double bonds at positions 7, 10, and 13.
Fatty Acyl Chain Elongation Processes Leading to C18 Backbones
The C18 carbon backbone of this compound is synthesized through fatty acid elongation. This process typically starts with palmitic acid (C16:0), which is the primary product of the cytosolic fatty acid synthase complex. nih.gov The elongation of palmitic acid to stearic acid (C18:0) occurs primarily in the endoplasmic reticulum. wikipedia.org
This elongation is a cyclical, four-step process that adds a two-carbon unit to the fatty acyl chain in each cycle. The key components of this microsomal pathway are:
Condensation: An acyl-CoA (e.g., palmitoyl-CoA) is condensed with malonyl-CoA, the two-carbon donor. This rate-limiting step is catalyzed by a β-ketoacyl-CoA synthase (KCS), which is part of the fatty acid elongase (FAE) enzyme complex. researchgate.net
Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), using NADPH as the reducing agent. researchgate.net
Dehydration: The 3-hydroxyacyl-CoA is then dehydrated to form a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD). researchgate.net
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, now elongated by two carbons, by an enoyl-CoA reductase (ECR), also utilizing NADPH. researchgate.net
This newly formed stearoyl-CoA (C18:0) can then serve as the substrate for the sequential desaturation reactions described above to ultimately form this compound.
Molecular Biology of this compound Biosynthesis
The biosynthesis of this unique fatty acid is fundamentally controlled at the genetic level. The specific desaturase and elongase enzymes required for the pathway are encoded by distinct genes. The discovery and functional characterization of these genes are essential for a complete understanding of the molecule's production.
Gene Discovery and Functional Characterization of Relevant Desaturases and Elongases
The enzymes involved in fatty acid elongation and desaturation belong to well-established gene families. Elongation enzymes are typically encoded by genes from the Elongation of Very Long Chain Fatty Acids (ELOVL) family, while desaturases are encoded by the Fatty Acid Desaturase (FADS) gene family. nih.govnih.gov
While the specific genes for the biosynthesis of this compound have not been definitively isolated, functional characterization of FADS family members provides strong clues. As mentioned, the human FADS1 gene has been functionally characterized to have Δ7 desaturase activity in addition to its primary Δ5 activity. nih.gov Similarly, the rat FADS3 gene has been characterized and shown to encode a Δ13-desaturase. karger.com These findings demonstrate that the genetic blueprints for the required, unconventional desaturation steps exist within the known FADS gene cluster.
Heterologous expression systems, particularly in yeast (Saccharomyces cerevisiae), are a common tool for characterizing the function of these genes. By expressing a candidate gene in yeast, which has a well-known fatty acid profile, and then analyzing the novel fatty acids produced, researchers can determine the precise function of the encoded enzyme. nih.govnih.gov The application of such techniques will be crucial for the future discovery and confirmation of the specific elongase and desaturase genes that orchestrate the synthesis of this compound.
Interactive Data Table: Key Enzyme Families in Fatty Acid Biosynthesis
| Enzyme Family | Gene Family | Typical Function | Known Activities Relevant to this compound Synthesis |
| Fatty Acid Desaturase | FADS | Introduces double bonds into acyl chains | Δ7, Δ10, Δ13 desaturation |
| Fatty Acid Elongase | ELOVL | Elongates fatty acid chains by two carbons | C16 to C18 elongation |
Evolutionary Biology of Polyunsaturated Fatty Acid Desaturases Relevant to this compound
The remarkable diversity of PUFAs found in nature is a direct result of the evolution of fatty acid desaturase enzymes. The desaturases involved in the synthesis of this compound are part of a large and ancient family of enzymes that have undergone extensive diversification through gene duplication and functional divergence.
Phylogenetic analyses of membrane-bound desaturases from a wide range of organisms reveal that they likely share a common origin, as evidenced by the presence of three highly conserved histidine-rich motifs essential for catalysis. researchgate.net It is widely hypothesized that the ancestral membrane desaturase was a Δ9 desaturase, an enzyme that is nearly ubiquitous across all domains of life. researchgate.netgsartor.org This ancestral enzyme, which introduces the first double bond into saturated fatty acids like stearic acid, would have given rise to the vast array of other desaturases through evolutionary processes.
The evolution of desaturase families can be broadly categorized into distinct clusters based on their function and sequence similarity:
Δ9 Desaturases : This group represents the most ancient lineage. researchgate.net
Δ12/ω3 Desaturases : This cluster includes enzymes that introduce double bonds toward the methyl (ω) end of the fatty acid chain.
'Front-end' Desaturases : This diverse group, which includes Δ5, Δ6, and Δ8 desaturases, introduces double bonds between a pre-existing double bond and the carboxyl end of the fatty acid. researchgate.net The synthesis of non-methylene-interrupted fatty acids like this compound relies on the activity of such front-end desaturases, potentially including a Δ7 desaturase. nih.govmdpi.com
The evolutionary pathway from an ancestral Δ9 desaturase to the specialized front-end desaturases is thought to have involved multiple gene duplication events followed by neofunctionalization, where the duplicated gene acquires a new function. For example, phylogenetic data suggest that Δ5 desaturase genes originated independently in different evolutionary lineages from an ancestral Δ6 desaturase. researchgate.net Similarly, Δ8 desaturases appear to have evolved from a Δ6 desaturase gene in plants. researchgate.net This evolutionary plasticity has allowed different organisms to develop unique PUFA synthesis pathways tailored to their specific physiological needs and environments.
A significant event in the evolution of eukaryotic desaturases was the fusion of the desaturase domain with an N-terminal cytochrome b₅-like domain. gsartor.org This fusion, which is absent in most bacterial desaturases, is believed to have occurred once in a common ancestor of eukaryotes, facilitating more efficient electron transfer required for the desaturation reaction. gsartor.org
Primitive eukaryotes, such as the slime mold Dictyostelium discoideum, possess front-end desaturases that act on monounsaturated substrates to produce non-methylene-interrupted dienoic acids (e.g., 5,9-dienes). These enzymes may represent early members of the front-end desaturase family, providing a glimpse into the evolutionary steps that led to the more complex PUFA biosynthetic pathways seen in higher organisms. gsartor.org
Interactive Data Table: Key Evolutionary Features of Membrane-Bound Fatty Acid Desaturase Families
| Desaturase Family | Proposed Evolutionary Origin | Key Characteristics | Relevance to this compound |
|---|---|---|---|
| Δ9 Desaturases | Considered the ancestral form of membrane desaturases. researchgate.net | Ubiquitous; introduces the first double bond in saturated fatty acids. | Generates the monounsaturated precursors for further desaturation. |
| Δ12/ω3 Desaturases | Evolved from a prokaryotic lineage of Δ12 desaturases. researchgate.net | Introduce double bonds toward the methyl end of the fatty acid. | Not directly involved in the 7,10,13 pattern, but part of overall PUFA synthesis. |
| 'Front-end' Desaturases (Δ5, Δ6, Δ8, Δ7) | Evolved from ancestral Δ9 and Δ6 desaturases via gene duplication and divergence. researchgate.net | Introduce double bonds between the carboxyl end and a pre-existing double bond. Often possess a fused N-terminal cytochrome b₅ domain in eukaryotes. gsartor.org | Crucial for synthesizing non-methylene-interrupted patterns; a Δ7 desaturase is required for the initial C-7 double bond. nih.govmdpi.com |
Metabolic Transformations and Cellular Fate of Octadeca 7,10,13 Trienoic Acid
Catabolism and Degradation Pathways
The catabolism of long-chain fatty acids, including polyunsaturated variants, primarily occurs through the mitochondrial β-oxidation spiral. This process systematically shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. For unsaturated fatty acids, additional auxiliary enzymes are required to handle the double bonds.
While specific studies on the β-oxidation of Octadeca-7,10,13-trienoic acid are not available, the degradation of unsaturated fatty acids is a well-established process. Saturated fatty acids are directly metabolized through β-oxidation. However, the presence of double bonds in unsaturated fatty acids necessitates the action of isomerases and reductases to reconfigure the bond position and geometry to be compatible with the β-oxidation enzymes. Given its non-conjugated double bond structure, it is presumed that this compound would also be a substrate for this pathway, though potentially at different rates compared to more common fatty acids. For instance, studies on the conjugated linolenic acid isomer, punicic acid, have indicated that isomerization of double bonds occurs during its β-oxidation.
Enzymatic Derivatization and Formation of Oxygenated Metabolites (Octadecanoids)
The oxidative metabolism of 18-carbon polyunsaturated fatty acids by various enzymes gives rise to a class of signaling molecules known as octadecanoids. nih.gov These enzymatic transformations are crucial in various physiological processes. The primary enzymes involved are lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases. nih.gov
Lipoxygenase-Mediated Transformations
Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. gerli.com In mammals, the metabolism of 18-carbon fatty acids by LOX is a recognized pathway for the production of bioactive lipid mediators. escholarship.org
Direct studies on the lipoxygenase-mediated transformation of this compound are not readily found in scientific literature. However, research on the structurally similar columbinic acid (trans,cis,cis-5,9,12-octadecatrienoic acid) has shown that it is a substrate for various lipoxygenases. The major product formed from the action of human platelet and soybean lipoxygenases on columbinic acid is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid. nih.gov This suggests that this compound is also likely a substrate for lipoxygenases, which would catalyze the insertion of oxygen to form hydroperoxy derivatives that are subsequently reduced to hydroxy fatty acids. The specific regio- and stereochemistry of the resulting products would depend on the specific lipoxygenase isozyme involved. Plant lipoxygenases, for example, are known to produce a variety of oxylipins from C18 fatty acids like linolenic acid. gerli.comresearchgate.net
Cytochrome P450-Mediated Epoxidation and Hydroxylation
The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. mdpi.com CYP enzymes can catalyze the epoxidation and hydroxylation of polyunsaturated fatty acids, leading to the formation of various signaling molecules. mdpi.com
While specific data on the CYP-mediated metabolism of this compound is lacking, the metabolism of other 18-carbon unsaturated fatty acids by CYP enzymes is well-documented. For example, linoleic acid is metabolized by CYP enzymes to form epoxyoctadecenoic acids (EpOMEs) and their corresponding diols, dihydroxyoctadecenoic acids (DiHOMEs). nih.gov Similarly, ω-3 fatty acids like EPA and DHA are readily metabolized by CYP epoxygenases. nih.govpnas.org It is therefore highly probable that this compound is also a substrate for CYP-mediated epoxidation and hydroxylation, leading to the formation of a unique profile of octadecanoids. The exact structure of these metabolites would be determined by the specific CYP isoforms involved.
Other Oxidative Modifications
In addition to LOX and CYP enzymes, cyclooxygenases (COX) are also involved in the oxidative metabolism of fatty acids. While COX enzymes are more renowned for their action on 20-carbon fatty acids like arachidonic acid, they can also metabolize 18-carbon fatty acids. nih.gov For instance, ram seminal vesicle microsomes, a rich source of COX, can convert columbinic acid to a 9-hydroxy derivative. nih.gov This indicates that this compound could potentially be a substrate for COX, leading to the formation of hydroxylated octadecanoids.
Incorporation into Complex Lipid Classes
Once inside the cell, fatty acids are typically incorporated into more complex lipid structures, such as phospholipids (B1166683) and triacylglycerols. This process is fundamental for membrane biogenesis, energy storage, and cellular signaling.
Acyl-CoA Dependent Pathways in Lipid Assembly
Before being incorporated into complex lipids, fatty acids must first be activated to their coenzyme A (CoA) thioesters. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS). frontiersin.org The substrate specificity of these enzymes can vary, influencing which fatty acids are available for lipid synthesis. wikipedia.org While there is no direct evidence for an ACS specific to this compound, it is a necessary step for its entry into acyl-CoA-dependent pathways.
Remodeling of Membrane-Associated Lipids
The incorporation and subsequent rearrangement of fatty acids within cellular membranes, a process known as lipid remodeling, is critical for maintaining membrane integrity, fluidity, and function. tandfonline.com Exogenous fatty acids, like this compound, are integrated into the cell's lipid architecture, primarily into the glycerophospholipids that form the structural basis of membranes. nih.gov
The process often begins with the activation of the fatty acid to its acyl-CoA derivative. This activated form can then be incorporated into existing lysophospholipids in the membrane through the action of lysophospholipid acyltransferases (LPLATs). elifesciences.org This reacylation pathway, often called the Lands cycle, is a major route for enriching membranes with polyunsaturated fatty acids (PUFAs), which are typically found at the sn-2 position of glycerophospholipids. nih.govelifesciences.org
Phosphatidylcholine (PC) is a key player in this process, often serving as an intermediate hub for fatty acid modification and trafficking. frontiersin.orgfrontiersin.org Fatty acids can be desaturated or elongated while esterified to PC before being channeled to other lipids. frontiersin.orgnih.gov For instance, studies on the marine protist Thraustochytrium showed that newly synthesized very-long-chain PUFAs were initially incorporated into PC before being transferred to triacylglycerols (TAG) for storage. frontiersin.org Similarly, in human T cells, activation and proliferation lead to significant remodeling, where PUFAs like arachidonic acid are redistributed among different glycerophospholipid classes to meet new structural and signaling demands. nih.gov
Table 1: Major Phospholipid Classes Involved in Membrane Remodeling This interactive table summarizes the primary classes of phospholipids that incorporate fatty acids, highlighting their main location and function in the cell.
| Phospholipid Class | Abbreviation | Primary Location | Key Function in Remodeling |
|---|---|---|---|
| Phosphatidylcholine | PC | Endoplasmic Reticulum, Cell Membrane | Major hub for fatty acid desaturation, modification, and trafficking to other lipids. frontiersin.orgfrontiersin.org |
| Phosphatidylethanolamine | PE | Cell Membrane (inner leaflet) | Structural component; involved in membrane fusion and curvature stress. |
| Phosphatidylinositol | PI | Cell Membrane (inner leaflet) | Precursor for important signaling molecules (e.g., PIP2, IP3). |
| Phosphatidylserine | PS | Cell Membrane (inner leaflet) | Key role in signaling, particularly in apoptosis. |
| Phosphatidylglycerol | PG | Mitochondrial Membranes, Thylakoid Membranes | Important for mitochondrial function and photosynthesis. |
| Diacylglycerol | DAG | Endoplasmic Reticulum, Cell Membrane | Key intermediate in the synthesis of PC, PE, and TAG. frontiersin.org |
Isotopic Tracing Studies for Metabolic Flux Analysis
To understand the complex journey of this compound within a cell—from uptake to its final metabolic fate—researchers employ powerful techniques involving isotopic labeling. Stable isotope tracing is a gold-standard method that allows for the direct measurement of the biosynthesis, remodeling, and degradation of molecules like fatty acids. nih.govmdpi.com By replacing some of the carbon atoms (¹²C) in a fatty acid molecule with a heavier, non-radioactive isotope like carbon-13 (¹³C), scientists can "trace" the path of the labeled atoms through various metabolic reactions. nih.govnih.gov This approach provides detailed insights into pathway activity that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov
Design and Application of Stable Isotope Labeling Strategies
A typical isotopic tracing experiment begins with the administration of a labeled precursor to a biological system, which can be cultured cells or a whole organism. nih.gov For studying the metabolism of this compound, one could use a synthesized version of the molecule where all 18 carbon atoms are ¹³C ([U-¹³C₁₈]-Octadeca-7,10,13-trienoic acid). Alternatively, labeled precursors that cells use to synthesize fatty acids, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, can be used to track its de novo synthesis. nih.govd-nb.info
The choice of tracer and labeling strategy depends on the specific metabolic question. mdpi.com For instance, ¹³C-labeled tracers are often preferred over deuterium (B1214612) (²H) labels because the carbon backbone is more stable and not lost during desaturation reactions. mdpi.comfrontiersin.org Once the tracer is introduced, it mixes with the cell's endogenous pools and is processed by metabolic enzymes. nih.gov
After a set period, the cells or tissues are harvested, and the lipids are extracted. researchgate.net The distribution of the ¹³C label among different fatty acids and complex lipids is then analyzed using mass spectrometry (MS), typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govnih.gov High-resolution mass spectrometers can distinguish between unlabeled lipids and their heavier, ¹³C-containing isotopologues, revealing how the tracer molecule was transformed. nih.gov For example, the appearance of a ¹³C label in eicosanoids would indicate that the parent trienoic acid was a substrate for oxidative enzymes. nih.gov
Table 2: Hypothetical Experimental Design for Isotope Tracing of this compound This interactive table outlines a potential strategy for tracing the metabolic fate of this compound in a cellular model.
| Experimental Step | Description | Rationale | Key References |
|---|---|---|---|
| Tracer Selection | [U-¹³C₁₈]-Octadeca-7,10,13-trienoic acid | Provides a distinct mass shift for tracking the intact fatty acid and its direct metabolites. | nih.govnih.gov |
| Biological System | Cultured human embryonic kidney (HEK-293) cells | A well-characterized and robust cell line for metabolic studies. | acs.org |
| Tracer Administration | Addition to cell culture medium complexed to fatty-acid-free bovine serum albumin (BSA). | Ensures solubility and efficient uptake by the cells. | nih.gov |
| Time Course | Harvest cells at multiple time points (e.g., 2, 8, 24 hours). | Allows for the observation of both rapid initial incorporation and longer-term metabolic processing. | d-nb.info |
| Lipid Analysis | Lipid extraction followed by LC-MS/MS analysis. | Separates different lipid classes and provides high-resolution mass data to quantify isotopologue distribution. | mdpi.comnih.gov |
| Target Analytes | Free fatty acids, major phospholipid classes (PC, PE), triacylglycerols (TAG), TCA cycle intermediates. | To determine incorporation into membranes, storage lipids, and breakdown via β-oxidation. | nih.govnih.gov |
Quantitative Flux Determination in Cellular and Model Organism Systems
The data from isotopic labeling experiments serve as the input for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational technique used to quantify the rates (or fluxes) of intracellular metabolic pathways. d-nb.infocreative-proteomics.com By measuring the mass isotopologue distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms—in downstream metabolites, researchers can deduce the pathways that were used to produce them. nih.govoup.com
For example, if cells are given [U-¹³C₁₈]-Octadeca-7,10,13-trienoic acid, its breakdown via β-oxidation would generate ¹³C-labeled acetyl-CoA. This labeled acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle, leading to ¹³C enrichment in TCA intermediates like citrate (B86180) and malate. nih.gov By measuring the specific pattern of ¹³C labeling in these intermediates, ¹³C-MFA can calculate the absolute flux of the fatty acid through the β-oxidation pathway. nih.gov
This quantitative approach allows scientists to build a comprehensive map of fatty acid metabolism. creative-proteomics.com It can distinguish the relative contributions of different sources to the cellular fatty acid pool (e.g., uptake from the environment versus de novo synthesis). nih.gov Furthermore, it can quantify how metabolic flux is partitioned between competing pathways, such as energy production (oxidation), lipid storage (incorporation into TAG), and structural roles (incorporation into membrane phospholipids). frontiersin.orgyuntsg.com Such analyses have been used to systematically engineer microorganisms for enhanced fatty acid production by identifying and overcoming metabolic bottlenecks. frontiersin.orgosti.gov
Table 3: Example of Quantitative Flux Data from a Hypothetical ¹³C-MFA Study This interactive table presents illustrative flux data, showing how the metabolism of this compound might be distributed under different cellular conditions. Fluxes are represented in relative units.
| Metabolic Pathway | Control Condition Flux | Stressed Condition Flux | Interpretation |
|---|---|---|---|
| β-Oxidation to Acetyl-CoA | 100 | 180 | Increased energy demand under stress leads to higher rates of fatty acid breakdown. |
| Incorporation into Phosphatidylcholine (PC) | 65 | 40 | Less fatty acid is directed toward membrane building, possibly to prioritize energy production. |
| Incorporation into Triacylglycerol (TAG) | 30 | 90 | Stress induces the sequestration of fatty acids into storage lipids as a protective mechanism. |
| Elongation to C20 Fatty Acids | 15 | 8 | Down-regulation of non-essential anabolic pathways during stress. |
| Desaturation | 12 | 7 | Reduced modification activity reflects a shift away from complex lipid synthesis. |
Advanced Analytical Methodologies for Octadeca 7,10,13 Trienoic Acid Characterization
Chromatographic Separations for Isomer Resolution
Chromatography is the cornerstone of lipid analysis, enabling the separation of complex mixtures. For an analyte like octadeca-7,10,13-trienoic acid, resolving it from a background of structurally similar fatty acids is the critical first step before identification and quantification.
Gas chromatography (GC) is a high-resolution separation technique, but fatty acids must first be converted into volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs), prior to analysis. While FAMEs of different chain lengths and degrees of unsaturation can be separated, resolving positional isomers on standard GC columns is difficult.
To overcome this, chemical derivatization techniques that "fix" the double bond positions are employed. The resulting derivatives produce unique fragmentation patterns in the mass spectrometer upon electron ionization, allowing for unambiguous assignment of double bond locations.
Pentafluorobenzyl (PFB) Esters: Derivatization to PFB esters followed by analysis using negative chemical ionization (NCI) GC-MS offers exceptional sensitivity. lipidmaps.org This method is particularly useful for quantifying trace amounts of fatty acids. lipidmaps.org
Dimethyloxazoline (DMOX) Derivatives: This is a gold-standard method for locating double bonds. The DMOX ring structure directs fragmentation, leading to a series of diagnostic ions. The mass difference between key fragments reveals the original position of the double bonds in the fatty acid chain.
| Derivatization Agent | Abbreviation | Purpose | Key Advantage |
|---|---|---|---|
| Methanol/BF3 or HCl | FAME | Increases volatility for GC analysis | Standard, widely used method |
| Pentafluorobenzyl Bromide | PFB | Enhances sensitivity in NCI mode | High sensitivity for trace analysis lipidmaps.org |
| 2-amino-4,4-dimethyl-2-oxazoline | DMOX | Fixes double bonds for position determination | Produces diagnostic fragments for unambiguous double bond localization |
For this compound, the DMOX derivative would be expected to show characteristic gaps in the fragmentation pattern that confirm the Δ7, Δ10, and Δ13 positions.
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for analyzing intact lipids, thereby avoiding derivatization steps that can be time-consuming and introduce artifacts. semanticscholar.org Reversed-phase (RP) HPLC using C18 or C30 columns can separate fatty acids based on both chain length and the number and position of double bonds.
The use of Ultra-Performance Liquid Chromatography (UPLC) provides faster analysis times and higher resolution compared to traditional HPLC. acs.org When coupled with tandem mass spectrometry (MS/MS), LC-MS/MS allows for both quantification and structural confirmation. mdpi.com In this setup, the parent ion corresponding to this compound can be selected and fragmented to produce a characteristic spectrum that serves as a structural fingerprint. This is particularly valuable in complex biological matrices. mdpi.com
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C30 | Separation based on hydrophobicity, chain length, and unsaturation |
| Mobile Phase | Gradient of Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Elution of a wide range of lipids with different polarities |
| Ionization | Electrospray Ionization (ESI), negative mode | Efficiently ionizes free fatty acids to produce [M-H]- ions |
| Detection | Tandem MS (MS/MS) or High-Resolution MS | Provides specificity, structural information, and accurate mass |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Positioning and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule. nih.gov It is uniquely suited for determining the precise position and stereochemistry (cis/trans) of double bonds in fatty acids. nih.govaocs.org
¹H NMR: The proton NMR spectrum of a fatty acid shows distinct signals for different types of protons. magritek.com For this compound, key signals would include the olefinic protons (-CH=CH-) around 5.3-5.4 ppm and the allylic protons (protons on carbons adjacent to a double bond) at approximately 2.0-2.3 ppm. nih.govaocs.org The integration of these signals provides quantitative information about the number of double bonds.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with olefinic carbons resonating in the 127-132 ppm region. sci-hub.se The precise chemical shift of each carbon is sensitive to its position along the chain, allowing for the differentiation of positional isomers. researchgate.net
2D NMR Techniques: Advanced two-dimensional NMR experiments are crucial for definitive structural assignment.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule and confirming double bond positions. magritek.com
The stereochemistry of the double bonds (cis or trans) can be inferred from the coupling constants of the olefinic protons in high-resolution ¹H NMR spectra, with cis-protons typically having smaller coupling constants than trans-protons. aocs.org
| Proton Group | Typical Chemical Shift (ppm) | Significance |
|---|---|---|
| Terminal Methyl (-CH3) | ~0.9-1.0 | End of the acyl chain |
| Methylene (-CH2-)n | ~1.2-1.4 | Saturated part of the acyl chain |
| Allylic (-CH2-CH=) | ~2.0-2.3 | Protons adjacent to a double bond aocs.org |
| Bis-allylic (=CH-CH2-CH=) | ~2.8 | Protons between two double bonds (in methylene-interrupted isomers) aocs.org |
| Olefinic (-CH=CH-) | ~5.3-5.4 | Protons directly on the double bonds nih.gov |
High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule, a crucial step in its identification.
For this compound (C₁₈H₃₀O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 279.2324, and the deprotonated molecule [M-H]⁻ is 277.2168. HRMS can measure this mass with an error of less than 5 parts per million (ppm), which effectively rules out other elemental compositions and confirms the identity of the fatty acid.
Furthermore, HRMS/MS provides high-resolution fragmentation data. When the isolated this compound ion is fragmented, the resulting product ions are also measured with high mass accuracy. This allows for the confident assignment of fragment structures, providing another layer of confirmation for the double bond positions, complementing data from GC-MS derivatization methods.
Lipidomics Approaches for Comprehensive Profiling of this compound and its Metabolites
Lipidomics is the large-scale, systems-level study of all lipids (the "lipidome") in a biological system. aocs.org Instead of focusing on a single analyte, lipidomics aims to quantify hundreds to thousands of lipid species simultaneously, providing a snapshot of the metabolic state of a cell, tissue, or organism. unige.ch
In the context of this compound, a lipidomics approach would not only quantify the free fatty acid itself but also identify and quantify the complex lipids into which it is incorporated, such as:
Phospholipids (B1166683) (e.g., Phosphatidylcholine, Phosphatidylethanolamine)
Triacylglycerols (TAGs)
Cholesteryl Esters
Moreover, lipidomics can track the metabolic fate of this fatty acid. This includes identifying its oxygenated metabolites, such as hydroxy-octadecatrienoic acids (HOTEs), which are produced by lipoxygenase (LOX) or cytochrome P450 enzymes and often act as signaling molecules. tandfonline.com This "mediator lipidomics" is a targeted sub-field that focuses on these bioactive metabolites.
These comprehensive analyses are typically performed using advanced LC-HRMS/MS platforms, which have the sensitivity and specificity to handle the enormous complexity of the lipidome. unige.chtandfonline.com The resulting datasets are vast and require sophisticated bioinformatics software for data processing, lipid identification, and statistical analysis.
Chemical and Biocatalytic Synthesis of Octadeca 7,10,13 Trienoic Acid and Analogs
Total Chemical Synthesis Strategies
Stereocontrolled Approaches for Specific Isomers
The stereocontrolled synthesis of polyunsaturated fatty acids like octadeca-7,10,13-trienoic acid is a complex process that requires careful planning to establish the correct geometry of the double bonds (cis or trans). A common strategy involves the coupling of smaller, stereochemically-defined building blocks.
A representative synthetic approach for a related isomer, γ-linolenic acid (all-cis-octadeca-6,9,12-trienoic acid), can be adapted for this compound. Such a synthesis might involve the following key steps:
Retrosynthetic Analysis: The target molecule is conceptually broken down into smaller, more readily available fragments. For this compound, this could involve disconnection at the C8-C9 and C11-C12 bonds, leading to three main synthons.
Synthon Preparation: Each building block is synthesized with the desired stereochemistry. For instance, acetylenic compounds can be used as precursors to cis-double bonds through stereoselective reduction using catalysts like Lindlar's catalyst.
Coupling Reactions: The fragments are joined together using carbon-carbon bond-forming reactions, such as Sonogashira or Suzuki coupling, followed by reduction of the triple bonds to form the cis-double bonds.
Functional Group Manipulation: The terminal functional groups are modified to yield the final carboxylic acid.
A plausible synthetic scheme for an isomer is outlined below, demonstrating the complexity and multi-step nature of these syntheses.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Alkyne Synthesis | Various methods | Creation of building blocks with triple bonds. |
| 2 | Coupling Reaction | Palladium catalyst, copper co-catalyst | Joining of alkyne-containing fragments. |
| 3 | Stereoselective Reduction | Lindlar's catalyst, H₂ | Conversion of triple bonds to cis-double bonds. |
| 4 | Deprotection | Acid or base treatment | Removal of protecting groups. |
| 5 | Oxidation | Jones oxidation or similar | Formation of the carboxylic acid group. |
Radiosynthesis and Stable Isotope Labeling for Tracer Studies
To investigate the metabolic fate and biological pathways of this compound, isotopically labeled versions are synthesized. These tracers allow for sensitive detection and quantification in biological systems.
Radiosynthesis typically involves the incorporation of a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H). A common strategy is to introduce the radiolabel in the final steps of the synthesis to maximize the incorporation of the expensive isotope. For example, [1-¹⁴C]-labeled fatty acids can be prepared by reacting a suitable precursor with ¹⁴CO₂.
Stable Isotope Labeling utilizes non-radioactive isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). These are particularly useful for studies involving mass spectrometry and nuclear magnetic resonance (NMR). Deuterated analogs of γ-linolenic acid have been synthesized to study its metabolism and cytotoxicity. The introduction of deuterium at the bis-allylic positions can slow down metabolic oxidation, providing insights into the biological activity of the parent compound versus its metabolites rsc.org.
The synthesis of a deuterated analog might involve the use of deuterated starting materials or reagents. For instance, deuterated paraformaldehyde can be used to introduce a deuterated methylene unit into a synthetic intermediate rsc.org.
| Isotope | Labeling Position | Application | Reference |
| ¹³C | Uniformly labeled (U-¹³C) | Metabolism studies in lactating women | nih.gov |
| ¹³C | [3-¹³C] | NMR studies of arachidonic acid synthesis | researchgate.net |
| ²H | Deuterated at bis-allylic positions | Metabolic tuning and Raman imaging | rsc.org |
Enzymatic Synthesis and Biotransformation
Enzymatic and whole-cell biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing and modifying polyunsaturated fatty acids. These biological systems can perform complex reactions with high stereospecificity under mild conditions.
In Vitro Recombinant Enzyme Systems for Targeted Modifications
The biosynthesis of polyunsaturated fatty acids in many organisms is carried out by a series of desaturase and elongase enzymes. Recombinant DNA technology allows for the production of these enzymes in heterologous hosts, such as yeast or bacteria, for in vitro applications.
Fatty acid desaturases (FADS) are key enzymes that introduce double bonds at specific positions in the fatty acid chain. For the synthesis of an this compound isomer like γ-linolenic acid, a Δ6-desaturase is required to convert linoleic acid into γ-linolenic acid nih.gov. In theory, a combination of specific desaturases could be used in an in vitro system to produce this compound from a suitable precursor.
An in vitro system for targeted modification would typically involve:
Enzyme Production: Expression and purification of the desired recombinant desaturases.
Substrate Preparation: Providing the precursor fatty acid, such as linoleic acid.
Cofactor Addition: Supplying necessary cofactors for enzyme activity, such as NADH or NADPH, and molecular oxygen.
Reaction and Product Isolation: Incubation of the substrate with the enzyme under optimal conditions, followed by extraction and purification of the product.
| Enzyme | Function | Substrate | Product |
| Δ6-Desaturase | Introduces a double bond at the Δ6 position | Linoleic acid | γ-Linolenic acid |
| Δ5-Desaturase | Introduces a double bond at the Δ5 position | Dihomo-γ-linolenic acid | Arachidonic acid |
| ω3-Desaturase | Converts n-6 to n-3 fatty acids | Arachidonic acid | Eicosapentaenoic acid |
Whole-Cell Bioconversion for Specific Derivatization
Whole-cell bioconversion utilizes intact microorganisms to perform desired chemical transformations. This approach can be more cost-effective than using isolated enzymes as it avoids the need for enzyme purification and cofactor addition.
Various microorganisms, including fungi, microalgae, and bacteria, are known to produce γ-linolenic acid. For instance, the fungus Mucor circinelloides has been engineered to enhance the production of γ-linolenic acid from cellulose by co-expressing a cellobiohydrolase and a delta-6 desaturase nih.gov. This demonstrates the potential for creating microbial cell factories for the production of specific polyunsaturated fatty acids.
Another example is the use of Lactobacillus rhamnosus, a probiotic bacterium, for the biotransformation of unsaturated fatty acids. This bacterium has been shown to hydrate oleic, linoleic, and α-linolenic acids to their corresponding 10-hydroxy derivatives researchgate.net. This highlights the potential of whole-cell systems for the specific derivatization of this compound, for example, through hydroxylation or other modifications.
| Microorganism | Biotransformation | Substrate(s) | Product(s) |
| Mucor circinelloides | Fermentation and desaturation | Glucose, Linoleic acid | γ-Linolenic acid-rich oil |
| Lactobacillus rhamnosus | Hydration | Linoleic acid, α-Linolenic acid | (12Z)-10-hydroxy-octadecenoic acid, (12Z,15Z)-10-hydroxy-octadecadienoic acid |
| Pythium irregulare (gene expressed in Brassica juncea) | Desaturation | Linoleic acid | γ-Linolenic acid |
Biotechnological Production and Strain Engineering for Octadeca 7,10,13 Trienoic Acid
Metabolic Engineering of Host Organisms for Enhanced Biosynthesis
Metabolic engineering provides the fundamental tools to reprogram cellular factories for the production of novel compounds. For octadeca-7,10,13-trienoic acid, this involves designing and implementing a biosynthetic pathway in a host organism that can efficiently convert central carbon metabolites into the target fatty acid. The choice of host is critical, with organisms like the yeast Yarrowia lipolytica and the bacterium Escherichia coli being favored due to their well-characterized genetics, rapid growth, and established fermentation processes. mdpi.commdpi.com These microbes are often termed "oleaginous" when they can accumulate lipids to over 20% of their biomass. mdpi.com
Heterologous Expression of Desaturase and Elongase Genes
The biosynthesis of a specific PUFA is dictated by the precise action of fatty acid desaturase and elongase enzymes. Desaturases introduce double bonds at specific positions in the fatty acid carbon chain, while elongases extend the chain length, typically by two carbons. nih.gov The synthesis of this compound, an 18-carbon fatty acid with double bonds at the Δ7, Δ10, and Δ13 positions, requires a unique set of these enzymes that are not present in common industrial microorganisms.
The production strategy involves the heterologous expression of genes encoding the necessary enzymes. nih.gov For instance, a potential pathway could start with the C16 fatty acid, palmitic acid. This would be sequentially desaturated by a Δ7, Δ10, and Δ13 desaturase to produce hexadeca-7,10,13-trienoic acid (16:3). aocs.org Subsequently, a C16-C18 elongase would extend the chain to yield the final product, this compound. The discovery and cloning of genes for desaturases and elongases with the required regiospecificity are paramount. These genes are often sourced from diverse organisms like algae, fungi, mosses, and some plants that produce unusual fatty acids. researchgate.netresearchgate.net
Successful production of other high-value PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in Saccharomyces cerevisiae has been achieved through the coordinated expression of multiple heterologous desaturases and elongases. nih.govresearchgate.net This demonstrates the feasibility of constructing complex, multi-gene pathways in microbial hosts.
Pathway Optimization in Microbial Cell Factories (e.g., yeast, bacteria, algae)
Simply introducing the biosynthetic genes is often insufficient for high-yield production. The host's native metabolism must be re-wired to channel a greater flux of carbon towards the target fatty acid. Key optimization strategies include:
Increasing Precursor Supply: The primary building block for fatty acid synthesis is acetyl-CoA, which is carboxylated to malonyl-CoA. Overexpressing enzymes like acetyl-CoA carboxylase can increase the pool of precursors available for the fatty acid synthase (FAS) complex. mdpi.com
Blocking Competing Pathways: Native metabolic pathways can divert intermediates away from the desired product. Deleting genes involved in β-oxidation (the fatty acid degradation pathway) prevents the breakdown of the newly synthesized product. Similarly, knocking out pathways that lead to the formation of storage lipids like sterols can redirect metabolic flux.
The oleaginous yeast Yarrowia lipolytica is a particularly attractive chassis for fatty acid production due to its natural ability to accumulate high levels of lipids and its robust tolerance to industrial fermentation conditions. mdpi.com
Table 1: Representative Genetic Modifications for Enhanced PUFA Production in Yeast
| Genetic Modification | Purpose | Target Host Example | Reference |
|---|---|---|---|
| Overexpression of Acetyl-CoA Carboxylase (ACC1) | Increase malonyl-CoA precursor supply | Saccharomyces cerevisiae | mdpi.com |
| Deletion of Peroxisomal β-oxidation genes (e.g., POX1) | Prevent product degradation | Yarrowia lipolytica | mdpi.com |
| Heterologous expression of Δ5/Δ6/Δ12 desaturases | Introduce new biosynthetic capability for PUFAs | Saccharomyces cerevisiae | researchgate.net |
| Overexpression of Diacylglycerol Acyltransferase (DGA1) | Enhance incorporation into triacylglycerols (TAGs) | Yarrowia lipolytica | opensciencepublications.com |
Genetic Modification of Plant Systems for Targeted Accumulation
Plants, particularly oilseed crops, offer an alternative production platform that can be cost-effective and scalable. The goal is to engineer the plant to synthesize and accumulate this compound in its seed oil. This involves the stable integration of the requisite desaturase and elongase genes into the plant genome. opensciencepublications.com
To ensure the fatty acid accumulates in the desired tissue, the expression of these transgenes is typically driven by strong, seed-specific promoters, such as the napin promoter from Brassica napus. researchgate.net This approach has been successfully used to produce significant quantities of other novel fatty acids, such as γ-linolenic acid (GLA), in transgenic tobacco and soybean. aocs.orgresearchgate.net For example, expressing a Δ6-desaturase from borage in tobacco resulted in the accumulation of GLA and octadecatetraenoic acid to levels of 13.2% and 9.6% of total fatty acids, respectively. researchgate.net
A key challenge in plant-based production is ensuring the efficient incorporation of the novel fatty acid into the seed's storage lipid, triacylglycerol (TAG). oup.com The plant's native acyltransferases, which assemble TAGs, may not efficiently recognize the new fatty acid. Therefore, it is sometimes necessary to co-express acyltransferases (e.g., diacylglycerol acyltransferase, DGAT) that have a preference for the target fatty acid to achieve high levels of accumulation. opensciencepublications.com
Optimization of Fermentation and Cultivation Conditions for Increased Yield
For microbial production systems, optimizing the cultivation environment is crucial for maximizing both cell growth and product synthesis. This involves fine-tuning various physical and chemical parameters during fermentation. jmbfs.org
Key parameters for optimization include:
Carbon and Nitrogen Sources: The type and concentration of the carbon source (e.g., glucose) and nitrogen source (e.g., yeast extract, ammonium (B1175870) sulfate) significantly impact lipid accumulation. ekb.eg A high carbon-to-nitrogen ratio is often used to trigger oleaginous organisms to convert excess carbon into lipids.
pH and Temperature: Each microbial strain has an optimal pH and temperature range for growth and productivity. Maintaining these parameters using automated control systems in a bioreactor is standard practice. researchgate.net For example, in one study producing a dihydroxy-octadecatrienoic acid, the optimal conditions were found to be a pH of 7.0 and a temperature of 40°C. researchgate.net
Dissolved Oxygen: Fatty acid desaturation is an oxygen-dependent process. Therefore, maintaining an adequate supply of dissolved oxygen through controlled aeration and agitation is critical for achieving high yields of unsaturated fatty acids.
Fed-Batch Strategies: To avoid substrate inhibition and maintain high productivity over an extended period, a fed-batch fermentation strategy is often employed. This involves the controlled feeding of nutrients into the bioreactor throughout the cultivation process, allowing for high-density cell cultures and increased product titers. researchgate.net
Table 2: Examples of Optimized Fermentation Parameters for Microbial Lipid Production
| Parameter | Organism | Product | Optimized Value | Reference |
|---|---|---|---|---|
| Temperature | Rhizopus oryzae | Lipids (PUFAs) | 30 °C | ekb.eg |
| pH | Rhizopus oryzae | Lipids (PUFAs) | 5.0 | ekb.eg |
| Cell Concentration | Recombinant E. coli | Dihydroxy Fatty Acid | 40 g/L | researchgate.net |
| Substrate Concentration | Recombinant E. coli | Dihydroxy Fatty Acid | 12 g/L α-linolenic acid | researchgate.net |
Cellular and Molecular Roles of Octadeca 7,10,13 Trienoic Acid in Model Systems
Integration into Biological Membranes and Impact on Membrane Properties
Octadeca-7,10,13-trienoic acid and its primary metabolite, DGLA, are incorporated into the phospholipids (B1166683) of cellular membranes. moolecscience.comencyclopedia.pubdrugbank.com This integration is a critical step that precedes many of their biological activities. The process involves the acetylation of DGLA and its incorporation into the sn-2 position of membrane phospholipids, a reaction catalyzed by acyltransferases. moolecscience.comencyclopedia.pub This remodeling of the membrane's fatty acid composition can alter its fundamental properties.
Studies have shown that the incorporation of GLA and its derivatives influences the structural integrity and fluidity of the cell membrane. drugbank.comnih.gov The presence of these polyunsaturated fatty acids within the lipid bilayer affects how the lipid molecules pack together. Research indicates that GLA can enhance membrane hydration. frontiersin.org In studies on diabetic rats, supplementation with GLA led to a modification of the phospholipid fatty acid composition in nerve cell membranes, which was linked to functional improvements. nih.gov The mechanism is thought to involve the maintenance of membrane electrical potential, which is crucial for nerve function. nih.gov Furthermore, the unique structure of GLA, with its cis-double bonds, is essential for maintaining the integrity of the stratum corneum, the skin's primary barrier, thereby influencing skin texture and hydration. kaya.in
Modulation of Membrane Fluidity and Structure in Model Membranes
The impact of this compound on membrane dynamics has been investigated using model membrane systems, such as artificial tear solutions in Langmuir troughs. These studies provide insights into the biophysical interactions of GLA with lipid layers. Research on the air-tear interface shows that GLA interacts with both polar and non-polar lipids found in the tear film. arvojournals.org When mixed with meibomian lipids (the oily layer of the tear film), GLA was found to increase the maximum surface pressure of the lipid film. arvojournals.org
Furthermore, in mixed films with key tear lipid components like cholesterol oleate (B1233923) and dipalmitoyl phosphatidylcholine (DPPC), GLA induced a condensing effect, reducing the molecular area occupied by these lipids. arvojournals.org Generally, polyunsaturated fatty acids like GLA are thought to increase membrane fluidity and the degree of hydration while decreasing the thickness of the lipid bilayer due to the "kinks" introduced by their double bonds. frontiersin.org However, the precise effect can be complex and dependent on the specific lipid environment. For instance, while some studies suggest GLA increases membrane fluidity, others indicate it can enhance the effects of cholesterol, which tends to make membranes more rigid. frontiersin.org This suggests that GLA's role in modulating membrane structure is highly context-dependent, influencing the packing and organization of neighboring lipids.
Role as a Precursor for Lipid Mediators in Cellular Signaling Pathways
One of the most significant roles of this compound is its function as a precursor for a class of signaling molecules known as eicosanoids. After its rapid elongation to DGLA, it becomes a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, competing directly with arachidonic acid (AA). moolecscience.comsciencebasedhealth.com
The metabolism of DGLA through these enzymatic pathways gives rise to distinct families of eicosanoids with important biological activities:
Cyclooxygenase (COX) Pathway : DGLA is metabolized by COX-1 and COX-2 enzymes to produce the 1-series prostaglandins (B1171923), most notably Prostaglandin E1 (PGE1), and Thromboxane A1 (TxA1). moolecscience.comthemedicalbiochemistrypage.orgnih.gov Unlike the 2-series prostaglandins derived from AA (like PGE2), PGE1 has potent anti-inflammatory and vasodilatory properties and inhibits platelet aggregation. drugbank.comthemedicalbiochemistrypage.orgrndsystems.com
Lipoxygenase (LOX) Pathway : When acted upon by 15-lipoxygenase (15-LOX), DGLA is converted into 15-hydroxyeicosatrienoic acid (15-HETrE). arvojournals.orgnih.govmdpi.com This metabolite is significant because it can inhibit the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), from arachidonic acid. sciencebasedhealth.comarvojournals.org
This metabolic diversion is crucial; by increasing the cellular pool of DGLA, the synthesis of anti-inflammatory mediators (PGE1, 15-HETrE) is favored, while the production of pro-inflammatory eicosanoids from AA is competitively inhibited. sciencebasedhealth.comipinnovative.com
Table 1: Key Enzymes and Products in the this compound (GLA) Metabolic Pathway
Influence on Gene Expression and Transcriptional Regulation in Cellular Models
This compound and its metabolites can directly influence the genetic machinery of the cell, acting as signaling molecules that regulate the transcription of various genes. This regulation is often mediated through nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs).
PPAR-mediated Regulation : Studies have shown that GLA and its derivatives are ligands for PPARs, particularly PPARγ and PPARδ. nih.govnih.govbiorxiv.org Upon activation, these receptors form a complex with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. pnas.org In human skeletal muscle cells, GLA was found to increase the expression of genes involved in lipid metabolism and transport, including CD36, HADHA (Hydroxyacyl-CoA Dehydrogenase Trifunctional Multienzyme Complex Subunit Alpha), and PDK4 (Pyruvate Dehydrogenase Kinase 4). biorxiv.orgresearchgate.net This activation of PPARδ suggests a role for GLA in regulating fatty acid oxidation. biorxiv.org Similarly, metabolites of GLA were shown to be potent activators of PPARδ in human intestinal organoids. nih.gov
Regulation of the Her-2/neu (erbB-2) Oncogene : In several cancer cell models, GLA has been demonstrated to reduce the expression of the Her-2/neu oncogene, which is often overexpressed in aggressive tumors. nih.govoup.comsciencedaily.com The mechanism involves a decrease in the Her-2/neu gene's promoter activity. nih.govoup.com This is achieved by increasing the cellular levels of a transcriptional repressor known as Polyomavirus Enhancer Activator 3 (PEA3). nih.govoup.comresearchgate.net PEA3 binds to the Her-2/neu promoter, blocking its transcription and leading to lower levels of the oncoprotein. researchgate.net
Table 2: Examples of Genes Regulated by this compound (GLA) or its Metabolites
Interactions with Key Cellular Proteins and Enzymes
The cellular effects of this compound are mediated through direct and indirect interactions with a variety of proteins and enzymes. These interactions are fundamental to its metabolism and its ability to modulate signaling pathways.
Enzymes of the Fatty Acid Metabolic Pathway : GLA and its metabolite DGLA are substrates for several key enzymes. The conversion of linoleic acid to GLA is catalyzed by delta-6-desaturase, a rate-limiting enzyme whose activity can be influenced by various factors. moolecscience.comchiro.org Interestingly, the product, GLA, can itself inhibit the desaturase activity, a feedback mechanism that can be modulated by cytosolic factors that bind GLA and remove it from the enzyme's vicinity. nih.gov DGLA serves as a competitive substrate with arachidonic acid for both COX and LOX enzymes, a key interaction that shifts eicosanoid production towards less inflammatory products. sciencebasedhealth.comipinnovative.com
Transcription Factors : As detailed in the previous section, GLA and its metabolites function as ligands for PPAR nuclear receptors. nih.govpnas.org The binding of GLA-derived fatty acids to PPARδ, for example, has been shown to be more potent than GLA itself, indicating that its metabolites are the primary activators. nih.gov GLA also indirectly interacts with the transcription factor PEA3 by increasing its expression, which in turn represses the Her-2/neu oncogene. nih.govoup.com
Other Cellular Proteins : Beyond metabolic enzymes and transcription factors, DGLA has been shown to modulate the immune response by acting directly on T-lymphocytes, an effect that may be independent of eicosanoid production. arvojournals.org In studies on RAW 264.7 macrophages, DGLA treatment was found to decrease the expression of the Nf-kB1 subunit, a key component of the pro-inflammatory NF-κB signaling pathway. mdpi.com
Table 3: Key Protein and Enzyme Interactions with this compound (GLA) and its Metabolites
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
